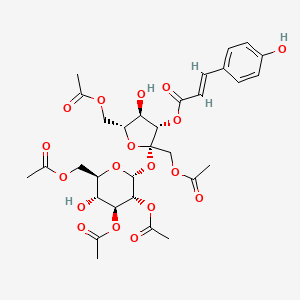

1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Description

Properties

Molecular Formula |

C31H38O18 |

|---|---|

Molecular Weight |

698.6 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1 |

InChI Key |

XEULPBRTZLSETH-OZNBHJLGSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

This guide provides an in-depth, technical walkthrough for the complete structural elucidation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a complex natural product derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation, grounded in the principles of modern spectroscopic analysis.

Introduction: The Significance of Acylated Sucrose Esters

Sucrose esters, a diverse class of non-ionic surfactants, are found in nature and are also synthesized for use in the food, cosmetic, and pharmaceutical industries. Their biological activities are often dictated by the nature and position of their acyl substituents. The title compound, a pentaacetylated and coumaroylated sucrose derivative, presents a significant analytical challenge due to the potential for numerous constitutional isomers. A definitive structural assignment is paramount for understanding its structure-activity relationship and for any potential therapeutic development. This guide will systematically deconstruct the molecule's architecture using a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

Part 1: Molecular Formula and Unsaturation - The Initial Clues from Mass Spectrometry

The foundational step in any structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS), typically employing electrospray ionization (ESI), is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is generally preferred for sucrose esters, as they readily form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight.

-

Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass.

For this compound (C₃₁H₃₈O₁₇), the expected monoisotopic mass is 682.2109 g/mol . An observed [M+Na]⁺ adduct at m/z 705.1998 would confirm this elemental composition.

From the molecular formula, the degree of unsaturation (DoU) can be calculated: DoU = C - (H/2) + (N/2) + 1 = 31 - (38/2) + 1 = 13

This DoU of 13 provides initial structural constraints. The sucrose core accounts for 2 degrees (two rings). The five acetyl groups and one p-coumaroyl group each contain a carbonyl, contributing 6 degrees. The p-coumaroyl group also has a benzene ring (4 degrees) and a double bond (1 degree). Totaling these gives 2 + 6 + 4 + 1 = 13, which fully accounts for the calculated degree of unsaturation.

Part 2: Assembling the Pieces - A Multi-dimensional NMR Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to piece together the molecular puzzle.

One-Dimensional NMR: The Initial Overview

¹H NMR Spectroscopy: The proton NMR spectrum provides the first detailed look at the molecule's structure. Key regions of interest include:

-

Aromatic Protons: Signals from the p-coumaroyl moiety.

-

Vinylic Protons: Signals for the trans double bond of the p-coumaroyl group.

-

Sugar Protons: A complex, often overlapping region containing signals from the glucose and fructose rings.

-

Acetyl Methyl Protons: Sharp singlets corresponding to the five acetyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. Key signals include:

-

Carbonyl Carbons: Resonances for the ester carbonyls of the acetyl and p-coumaroyl groups.

-

Aromatic and Vinylic Carbons: Signals from the p-coumaroyl group.

-

Anomeric Carbons: Diagnostic signals for the C-1 of glucose and C-2' of fructose.

-

Sugar Carbons: Signals for the remaining carbons of the sucrose backbone.

-

Acetyl Methyl Carbons: Signals in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| Sucrose Moiety | ||

| Glc-1 | 90.1 | 5.68 (d, 3.8) |

| Glc-2 | 70.5 | 4.89 (dd, 10.4, 3.8) |

| Glc-3 | 73.5 | 5.50 (t, 9.8) |

| Glc-4 | 68.2 | 5.08 (t, 9.8) |

| Glc-5 | 70.8 | 4.15 (m) |

| Glc-6 | 63.0 | 4.25 (m), 4.40 (m) |

| Fru-1' | 62.5 | 4.18 (d, 12.0), 4.08 (d, 12.0) |

| Fru-2' | 104.5 | - |

| Fru-3' | 75.8 | 5.45 (d, 8.5) |

| Fru-4' | 74.9 | 5.35 (d, 8.5) |

| Fru-5' | 80.1 | 4.20 (m) |

| Fru-6' | 64.5 | 4.35 (m) |

| p-Coumaroyl Moiety | ||

| C-1'' | 125.8 | - |

| C-2'', 6'' | 130.5 | 7.45 (d, 8.5) |

| C-3'', 5'' | 115.9 | 6.85 (d, 8.5) |

| C-4'' | 160.2 | - |

| C-7'' (C=O) | 166.5 | - |

| C-8'' | 118.2 | 6.35 (d, 15.9) |

| C-9'' | 144.8 | 7.65 (d, 15.9) |

| Acetyl Moieties | ||

| 5 x C=O | 169.5-170.8 | - |

| 5 x CH₃ | 20.5-21.0 | 2.02-2.15 (s) |

Note: This is representative data synthesized from literature values for similar compounds. Actual chemical shifts may vary.

Two-Dimensional NMR: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: A higher concentration is typically required for 2D NMR. Dissolve 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.

-

Experiments: Acquire the following spectra:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin systems through scalar coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and identifying esterification sites.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) to generate the 2D correlation maps.

Structure Elucidation Workflow using 2D NMR

The following diagram illustrates the logical flow of information from the various NMR experiments to determine the final structure.

Caption: Workflow for NMR-based structure elucidation.

Step-by-Step Analysis:

-

Assigning the Spin Systems with COSY and HSQC:

-

p-Coumaroyl Moiety: The COSY spectrum will show a clear correlation between the vinylic protons (H-8'' and H-9'') and between the aromatic protons (H-2''/H-6'' and H-3''/H-5''). The HSQC spectrum will then link these protons to their respective carbons.

-

Glucose and Fructose Moieties: Starting from the anomeric proton of glucose (H-1), a COSY walk can trace the connectivity through H-2, H-3, H-4, H-5, and finally to the H-6 protons. A similar process can be attempted for the fructose unit, although spectral overlap can be a challenge. The HSQC spectrum will confirm the carbon assignments for each protonated position.[1]

-

-

Connecting the Pieces with HMBC: The HMBC spectrum is the key to assembling the full structure.[2]

-

Glycosidic Linkage: A crucial correlation will be observed between the anomeric proton of glucose (H-1) and the quaternary anomeric carbon of fructose (C-2'), confirming the α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside linkage of sucrose.

-

p-Coumaroyl Position: The downfield shift of H-3 in the glucose unit strongly suggests acylation at this position. This is definitively confirmed by an HMBC correlation from H-3 to the carbonyl carbon of the p-coumaroyl group (C-7'').

-

Acetyl Positions: The positions of the five acetyl groups are determined by observing HMBC correlations from the protons attached to the acylated carbons to the carbonyl carbons of the acetyl groups. For example:

-

H-1 → Acetyl C=O

-

H-6 → Acetyl C=O

-

H-2' → Acetyl C=O

-

H-3' → Acetyl C=O

-

H-6' → Acetyl C=O

-

-

The following diagram illustrates the key HMBC correlations that are critical for confirming the structure.

Caption: Key HMBC correlations for structural assignment.

Part 3: Corroboration and Final Confirmation

The combination of HRMS and comprehensive 1D and 2D NMR analysis provides a robust and self-validating system for the structural elucidation of this compound. The molecular formula from HRMS provides the elemental composition, while the intricate network of correlations from the NMR experiments allows for the unambiguous assembly of the atoms into the final structure. The consistency across all datasets provides a high degree of confidence in the final assignment.

References

-

SciSpace. (n.d.). Structure Determination of Sucrose by Acetylation and Acid Hydrolysis. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Agrawal, P. K. (Ed.). (1992). Carbon-13 NMR of Flavonoids. Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

Sources

physical and chemical properties of pentaacetyl coumaroyl sucrose

An In-depth Technical Guide to the Physical and Chemical Properties of Pentaacetyl Coumaroyl Sucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaacetyl coumaroyl sucrose is a complex derivative of sucrose, a ubiquitous disaccharide. This molecule is characterized by the esterification of five of sucrose's hydroxyl groups with acetyl moieties and one with a coumaroyl group. The combination of the hydrophilic sucrose backbone, the hydrophobic acetyl groups, and the biologically active coumaroyl group imparts unique physicochemical properties to this compound. This guide provides a comprehensive overview of the known and extrapolated , offering insights for its application in research and development, particularly in the fields of drug delivery, materials science, and biochemistry.

Molecular Structure and Synthesis

Pentaacetyl coumaroyl sucrose is a disaccharide derivative. The core structure is sucrose, which is composed of a glucose unit and a fructose unit linked by a glycosidic bond.[1][2] Five of the available hydroxyl groups on the sucrose molecule are replaced by acetyl esters, and one is esterified with p-coumaric acid. The exact positions of the acetyl and coumaroyl groups can vary depending on the synthetic route, leading to different isomers with potentially distinct properties. A specific isomer, 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, has been cataloged.[3]

The synthesis of such mixed esters can be challenging due to the multiple hydroxyl groups on the sucrose molecule with varying reactivity.[4] Generally, the synthesis would involve a multi-step process, likely starting with the selective protection of certain hydroxyl groups, followed by esterification with the desired acyl groups (acetyl and coumaroyl), and finally deprotection. Enzymatic synthesis using lipases or feruloyl esterases in non-aqueous media is also a potential route, offering higher regioselectivity.[5][6]

Caption: Generalized structure of Pentaacetyl Coumaroyl Sucrose.

Physical Properties

The physical properties of pentaacetyl coumaroyl sucrose are largely dictated by its molecular structure, particularly the degree of esterification.

| Property | Description | Supporting Evidence |

| Appearance | Expected to be a white to off-white crystalline or powdery solid. | Sucrose and its acetylated derivatives like glucose pentaacetate are typically white crystalline solids.[7][8] |

| Odor | Likely odorless, though a faint caramel-like odor may be present upon heating. | Sucrose is odorless.[7] |

| Solubility | Due to the extensive acetylation, the molecule is expected to be hydrophobic. It is likely insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[8][9] The presence of the coumaroyl group may slightly modify its solubility profile. Peracetylated sugar derivatives have shown high solubility in liquid and supercritical carbon dioxide.[10] The degree of acetylation can influence solubility, with higher degrees sometimes decreasing solubility in certain solvents.[11][12] | |

| Melting Point | The melting point of sucrose esters generally falls between 40 °C and 60 °C.[4] However, the high degree of acetylation in pentaacetyl coumaroyl sucrose would likely result in a higher melting point, possibly more aligned with that of sucrose octaacetate. | |

| Thermal Stability | Sucrose esters can typically be heated to 185 °C without losing functionality.[4] The thermal stability of acetylated mannans has been shown to increase with a higher degree of acetyl substitutions.[11][12] Therefore, pentaacetyl coumaroyl sucrose is expected to exhibit good thermal stability, likely decomposing at temperatures above 220 °C.[13][14] | |

| Hydrophilic-Lipophilic Balance (HLB) | The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For sucrose esters, HLB values can range from 1 to 16.[4] Given the high degree of esterification with hydrophobic acetyl groups, pentaacetyl coumaroyl sucrose is expected to have a low HLB value, making it a potential water-in-oil emulsifier.[4] |

Chemical Properties

Stability and Hydrolysis

The stability of pentaacetyl coumaroyl sucrose is influenced by the pH of the environment. The molecule contains two types of hydrolyzable bonds: the ester linkages of the acetyl and coumaroyl groups, and the glycosidic bond between the glucose and fructose units.

-

Acidic Conditions: Under acidic conditions (pH < 4), the glycosidic bond is preferentially hydrolyzed, breaking the molecule down into acetylated coumaroyl glucose and acetylated fructose.[4][15] This process is generally a first-order reaction.[16]

-

Basic Conditions: Under basic conditions (pH > 8), saponification occurs, where the ester bonds are selectively hydrolyzed to yield sucrose and the salts of acetic and coumaric acids.[4][15]

-

Neutral Conditions: Sucrose esters are generally stable in the pH range of 4 to 8.[4][16]

Caption: Hydrolysis pathways of Pentaacetyl Coumaroyl Sucrose.

Antioxidant Activity

The presence of the p-coumaroyl moiety suggests that pentaacetyl coumaroyl sucrose may possess antioxidant properties.[17] p-Coumaric acid and its derivatives are known to act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. The addition of a p-coumaroyl group has been shown to significantly enhance the antioxidant activity of other molecules.[17][18] The antioxidant capacity of pentaacetyl coumaroyl sucrose can be evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing antioxidant power (FRAP).[17]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of pentaacetyl coumaroyl sucrose.

-

¹H NMR: In the ¹H NMR spectrum, characteristic signals would be expected in several regions. Protons of the acetyl groups would appear as sharp singlets around δ 2.0-2.2 ppm.[19][20] The protons of the sucrose backbone would resonate in the δ 3.2-5.5 ppm region.[19][21] The protons of the p-coumaroyl group would be observed in the aromatic region (around δ 6.0-8.0 ppm).[22]

-

¹³C NMR: The ¹³C NMR spectrum would show signals for the carbonyl carbons of the acetyl and coumaroyl groups in the δ 170-180 ppm range.[20] The carbons of the sucrose core would appear between δ 50-100 ppm.[20] The aromatic carbons of the coumaroyl moiety would resonate in the δ 110-160 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable techniques. Sucrose esters are often detected as sodium adducts.[23] High-resolution mass spectrometry would provide the exact molecular formula. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing the fragmentation of the molecule, which would likely involve the loss of acetyl groups and cleavage of the glycosidic and ester bonds.[23][24]

Experimental Protocols

Determination of Solubility

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, chloroform, DMSO).

-

Sample Preparation: Accurately weigh a small amount of pentaacetyl coumaroyl sucrose (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for the presence of undissolved solid.

-

Quantification (Optional): For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy (if the coumaroyl group provides a sufficient chromophore).

Sources

- 1. Sucrose - Wikipedia [en.wikipedia.org]

- 2. Sucrose Molecule - Chemical and Physical Properties [scienceofcooking.com]

- 3. 1,6,2',3',6'-O-Pentaacetyl- 3-O-trans-p-coumaroylsucrose CAS#: 138213-63-5 [m.chemicalbook.com]

- 4. Sucrose esters - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sucrose | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glucose Pentaacetate|604-68-2、604-69-3、3891-59-6 --Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 10. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 13. Study of thermal behaviour of sugar esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sucrose(57-50-1) 1H NMR spectrum [chemicalbook.com]

- 22. mdpi.com [mdpi.com]

- 23. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. uab.edu [uab.edu]

A Technical Guide to the Natural Occurrence, Analysis, and Biological Significance of Acetylated Coumaroyl Sucrose Esters

Abstract: This technical guide provides a comprehensive overview of acetylated coumaroyl sucrose esters, a diverse class of plant specialized metabolites. We delve into their natural distribution across various plant taxa, with a particular focus on the Solanaceae family. The guide elucidates the structural diversity of these compounds, outlines their putative biosynthetic origins, and presents detailed, field-proven methodologies for their extraction, isolation, and structural characterization. Furthermore, we summarize the current understanding of their biological activities, which range from crucial roles in plant defense to significant potential in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these complex natural products.

Introduction: The Intersection of Sugars and Phenylpropanoids

Phenolic sucrose esters (PSEs) are a widespread group of plant secondary metabolites characterized by a central sucrose core acylated with one or more phenolic acid moieties.[1] Within this class, acetylated coumaroyl sucrose esters represent a significant subclass where the sucrose backbone is esterified with both p-coumaric acid and acetyl groups. The number and position of these acyl groups can vary dramatically, creating a vast array of structurally distinct molecules.[1][2] These compounds are not mere metabolic curiosities; they play vital roles in the plant's interaction with its environment and exhibit a range of biological activities of interest to pharmacologists and drug developers.[3] This guide offers a technical exploration of their natural world, the methods used to study them, and their functional significance.

Natural Distribution and Localization

Acetylated coumaroyl sucrose esters are found in several angiosperm lineages, suggesting possible independent evolutionary origins.[1] Their presence is particularly well-documented in the Solanaceae family, where they function as key components of the cuticular waxes on leaves and are often secreted from glandular trichomes.[4][5]

-

Nicotiana (Tobacco): Various species of tobacco are prolific producers of complex sucrose esters. For instance, the cuticular waxes of green tobacco leaves contain a mixture of these compounds where the sucrose molecule is typically acylated with an acetyl group and several other short- to medium-chain aliphatic acids.[5][6][7] The specific acylation patterns can differ significantly even between closely related species.[7]

-

Physalis (Groundcherry): Species within this genus, such as Physalis solanaceus, are known sources of novel sucrose esters.[8][9] While often acylated with isobutyryl and 2-methylbutanoyl groups, co-occurrence with other acyl groups including acetyl and coumaroyl moieties is part of the structural diversity seen in the family.[8]

-

Other Plant Families: Beyond the Solanaceae, these esters have been identified in other families. For example, acylated sucroses, including those with p-coumaroyl groups, have been isolated from the flower buds of Prunus mume (Rosaceae) and flowers of Crocosmia × crocosmiiflora (Iridaceae), where they contribute to the plant's chemical profile and bioactivity.[10][11]

The localization of these compounds in epidermal trichomes suggests a primary role as a pre-formed chemical barrier against herbivores and pathogens.

Putative Biosynthesis Pathway

The biosynthesis of acetylated coumaroyl sucrose esters is a multi-step process that hijacks components from primary metabolic pathways, including carbohydrate metabolism and the phenylpropanoid pathway. While the complete enzymatic cascade is still under investigation in most species, a putative pathway can be constructed based on known biochemical reactions.

The pathway begins with two primary precursors: sucrose from photosynthesis and p-coumaroyl-CoA from the phenylpropanoid pathway. A series of specific acyltransferases (BAHD family) are hypothesized to catalyze the sequential esterification of the sucrose hydroxyls. Acetylation is mediated by an acetyltransferase using acetyl-CoA as the donor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorsulfuron modifies biosynthesis of acyl Acid substituents of sucrose esters secreted by tobacco trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New sucrose esters from the fruits of Physalis solanaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

Isolation of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose from Polygala tenuifolia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive, field-proven methodology for the isolation of the novel sucrose ester, 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose. While this specific molecule is not extensively documented, this protocol is built upon established principles for the isolation of structurally related compounds from the Polygala genus, a known rich source of bioactive sucrose esters.[1][2]

Introduction and Rationale

Sucrose esters are a diverse class of natural products with a wide range of biological activities. The genus Polygala, particularly Polygala tenuifolia, has been a focus of phytochemical investigation due to its traditional use in medicine and its production of complex oligosaccharide esters.[3][4] The target compound, this compound, is a highly acylated sucrose derivative. The presence of both acetyl and p-coumaroyl moieties suggests potential anti-inflammatory or neuroprotective properties, activities that have been associated with other compounds isolated from P. tenuifolia.[1]

This guide outlines a robust and reproducible workflow for the extraction, purification, and eventual characterization of this target molecule. The causality behind each experimental choice is explained to provide a deeper understanding of the isolation strategy.

Plant Material: Selection and Preparation

The roots of Polygala tenuifolia Willd. are selected as the source material due to their documented high concentration of diverse sucrose esters.[2][5]

Protocol:

-

Sourcing: Obtain authenticated, high-quality P. tenuifolia roots from a reputable supplier. Proper botanical identification is crucial to ensure the presence of the target compound.

-

Drying: The roots should be air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile and photosensitive compounds.

-

Grinding: Once thoroughly dried, the roots are ground into a fine powder (approximately 20-40 mesh) to increase the surface area for efficient solvent extraction.

Extraction: Maximizing the Yield of Sucrose Esters

The selection of an appropriate extraction solvent is critical. Given the moderately polar nature of the target compound, a hydroalcoholic solution is employed to efficiently extract a broad range of sucrose esters while minimizing the co-extraction of highly polar or non-polar contaminants.

Protocol:

-

Solvent Selection: A solution of 70% methanol in water is chosen. This solvent system has been shown to be effective for the extraction of oligosaccharide esters from P. tenuifolia roots.[1]

-

Extraction Procedure:

-

Macerate the powdered root material in 70% methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.

-

Filter the extract through a cheesecloth and then a Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Purification: A Multi-Step Chromatographic Approach

The purification of the target compound from the complex crude extract requires a systematic approach involving liquid-liquid partitioning followed by multiple rounds of chromatography.

Liquid-Liquid Partitioning

This initial step fractionates the crude extract based on polarity, enriching the target compound in a specific fraction.

Protocol:

-

Suspend the dried crude extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity:

-

n-hexane (to remove non-polar compounds like lipids and sterols)

-

Ethyl acetate (EtOAc)

-

n-butanol

-

-

The target compound, being moderately polar, is expected to partition primarily into the ethyl acetate and n-butanol fractions. These fractions are collected, dried, and subjected to further purification.

Column Chromatography

A series of column chromatography steps are employed to progressively isolate the target compound.

Protocol:

-

Silica Gel Chromatography (Normal Phase):

-

The dried ethyl acetate fraction is subjected to silica gel column chromatography.

-

A gradient elution system is used, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity with the addition of methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Sephadex LH-20 Chromatography (Size Exclusion and Adsorption):

-

The enriched fractions from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and aromaticity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reverse Phase):

-

The final purification is achieved using a C18 reverse-phase preparative HPLC column.

-

A gradient of acetonitrile and water is an effective mobile phase for separating closely related sucrose esters.

-

The elution is monitored with a UV detector, and the peak corresponding to the target compound is collected.

-

Structural Elucidation

The identity and purity of the isolated compound must be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure, including the positions of the acetyl and p-coumaroyl groups on the sucrose backbone.

Data Presentation and Visualization

Table 1: Hypothetical Yield and Purity at Each Isolation Stage

| Stage | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Methanolic Extract | 1000 | 150 | <1 |

| Ethyl Acetate Fraction | 150 | 45 | 5-10 |

| Silica Gel Chromatography Pool | 45 | 5 | 30-40 |

| Sephadex LH-20 Pool | 5 | 0.5 | 70-80 |

| Preparative HPLC | 0.5 | 0.05 | >95 |

Diagram 1: Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

References

-

Kim, S. H., Jang, S. D., Lee, K. Y., Sung, S. H., & Kim, Y. C. (2008). Chemical constituents isolated from Polygala japonica leaves and their inhibitory effect on nitric oxide production in vitro. Pharmaceutical Biology, 46(10-11), 759-764. [Link]

-

Taylor & Francis Online. (n.d.). Chemical constituents isolated from Polygala japonica leaves and their inhibitory effect on nitric oxide production in vitro. Retrieved from [Link]

-

PubMed. (n.d.). Chemical constituents isolated from Polygala japonica leaves and their inhibitory effect on nitric oxide production in vitro. Retrieved from [Link]

-

MDPI. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules, 27(23), 8415. [Link]

-

PubMed. (1995). Studies on the constituents of Polygala japonica Houtt. I. Structures of polygalasaponins I-X. Chemical & Pharmaceutical Bulletin, 43(1), 115-120. [Link]

-

J-Stage. (1995). Studies on the Constituents of Polygala japonica HOUTT. I. Structures of Polygalasaponins I-X. Chemical and Pharmaceutical Bulletin, 43(1), 115-120. [Link]

-

Wikipedia. (n.d.). Polygala tenuifolia. Retrieved from [Link]

-

CNKI. (n.d.). Qualitative Analysis of Components in the Xylem of Polygala tenuifolia Willd. Based on UPLC-Q TOF-MS/MS and Molecular Network Technology. Retrieved from [Link]

-

ScienceDirect. (2024). Unveiling the phytochemical profile and antioxidant activity of roots from six Polygala species. Arabian Journal of Chemistry, 17(9), 105953. [Link]

-

PubMed. (2015). Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry. Journal of Food and Drug Analysis, 23(1), 144-151. [Link]

-

AOCS. (2001). Improved synthesis of sucrose fatty acid monoesters. Journal of the American Oil Chemists' Society, 78(5), 541-546. [Link]

-

BIO Pharma Production. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2013). Separation and characterization of sucrose esters from Oriental tobacco leaves using accelerated solvent extraction followed by SPE coupled to HPLC with ion-trap MS detection. Journal of Separation Science, 36(15), 2486-2495. [Link]

-

GreenskyBio. (2024). The process of extracting sucrose esters from sugarcane extracts. Retrieved from [Link]

-

ResearchGate. (2025). Separation and characterization of sucrose esters from Oriental tobacco leaves using accelerated solvent extraction followed by SPE coupled to HPLC with ion-trap MS detection | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US4983731A - Separation and purification of sugar esters.

-

SpringerLink. (2021). Isolation of a natural product with anti-mitotic activity from a toxic Canadian prairie plant. In Vitro Cellular & Developmental Biology - Animal, 57(5), 452-460. [Link]

-

MDPI. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(4), 819-835. [Link]

-

PubMed Central. (1979). Isolation of a Plant Glycoprotein Involved with Control of Intercellular Recognition. Plant Physiology, 63(2), 270-277. [Link]

-

ResearchGate. (2005). Natural product isolation. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Unveiling the phytochemical profile and antioxidant activity of roots from six <i>Polygala</i> species - Arabian Journal of Chemistry [arabjchem.org]

- 3. Polygala tenuifolia - Wikipedia [en.wikipedia.org]

- 4. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

An In-depth Technical Guide to the Spectroscopic Elucidation of 1,2',3',4',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2',3',4',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose , a naturally occurring acylated sucrose ester. This class of compounds, featuring a sucrose backbone decorated with various acyl groups, is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities. The precise structural characterization of these complex molecules is paramount for understanding their structure-activity relationships and potential therapeutic applications.

It is important to note that the following data and analysis are based on the detailed characterization of the isomer 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose , as isolated and described by Dong et al. from the aerial parts of Musella lasiocarpa[1]. While the initial request specified a different acetylation pattern (1,6,2',3',6'-pentaacetyl), the available, peer-reviewed spectroscopic data pertains to the 1,2',3',4',6'-pentaacetyl isomer. The principles of spectroscopic interpretation outlined herein are directly applicable to other isomers, though specific chemical shifts would differ.

This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation that connects spectral features to specific molecular structures. The methodologies and analyses presented reflect a self-validating system, ensuring the trustworthiness and accuracy of the structural elucidation.

Part 1: Molecular Structure and Core Identification

The foundational step in any spectroscopic analysis is the confirmation of the molecular formula and mass, which is authoritatively provided by high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the definitive technique for determining the elemental composition of a molecule. For the target compound, the analysis provides a precise mass measurement that validates the expected molecular formula.

Experimental Protocol: HR-ESI-MS Analysis

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Instrumentation: The sample is introduced into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Ionization Mode: Positive ion mode is typically used, which will detect the molecule as an adduct with a sodium ion ([M+Na]⁺) or a proton ([M+H]⁺).

-

Data Acquisition: The mass-to-charge ratio (m/z) is measured with high accuracy (typically to four or five decimal places).

Data Interpretation: The published HR-ESI-MS data for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose revealed a sodium adduct ion [M+Na]⁺ at an m/z of 721.2002. This experimental value is compared against the calculated mass for the proposed molecular formula, C₃₁H₃₈O₁₈Na.

| Parameter | Value | Source |

| Molecular Formula | C₃₁H₃₈O₁₈ | [1] |

| Observed m/z [M+Na]⁺ | 721.2002 | [1] |

| Calculated m/z for C₃₁H₃₈O₁₈Na | 721.2005 | [1] |

The minuscule difference between the observed and calculated mass confirms the elemental composition, providing a robust foundation for the subsequent detailed structural analysis by NMR spectroscopy.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every atom and its connectivity within the molecule can be mapped.

Experimental Workflow for NMR Analysis

The following diagram illustrates a standard workflow for the complete NMR-based structural elucidation of a complex natural product.

Caption: Standard workflow for NMR-based structural analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constant (J) are key parameters for assignment.

Table 1: ¹H NMR Data for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose (in CDCl₃) [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Sucrose Moiety | |||

| H-1 | 5.67 | d | 3.5 |

| H-2 | 4.88 | dd | 10.5, 3.5 |

| H-3 | 5.58 | t | 10.0 |

| H-4 | 5.06 | t | 10.0 |

| H-5 | 4.16 | m | |

| H-6a | 4.41 | dd | 12.0, 2.0 |

| H-6b | 4.28 | dd | 12.0, 5.0 |

| H-1'a | 4.31 | d | 12.0 |

| H-1'b | 4.20 | d | 12.0 |

| H-3' | 5.48 | d | 5.0 |

| H-4' | 5.37 | t | 5.0 |

| H-5' | 4.25 | m | |

| H-6'a | 4.41 | m | |

| H-6'b | 4.28 | m | |

| p-Coumaroyl Moiety | |||

| H-2'' | 6.31 | d | 16.0 |

| H-3'' | 7.63 | d | 16.0 |

| H-5'', 9'' | 7.42 | d | 8.5 |

| H-6'', 8'' | 6.85 | d | 8.5 |

| Acetyl Groups | |||

| 5 x OAc | 2.15, 2.10, 2.09, 2.03, 1.99 | s (each) |

Interpretation:

-

Sucrose Protons: The signals between δ 4.16 and 5.67 ppm are characteristic of the sucrose backbone protons. The anomeric proton of the glucose unit (H-1) appears as a doublet at δ 5.67 ppm with a small coupling constant (J = 3.5 Hz), confirming its α-configuration[1].

-

p-Coumaroyl Protons: The two doublets at δ 7.63 and 6.31 ppm with a large coupling constant (J = 16.0 Hz) are definitive for the trans-oriented vinyl protons (H-3'' and H-2'') of the coumaroyl group. The two doublets at δ 7.42 and 6.85 ppm correspond to the para-substituted aromatic ring.

-

Acetyl Protons: The five sharp singlets between δ 1.99 and 2.15 ppm integrate to three protons each, confirming the presence of five acetyl groups.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum maps the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose (in CDCl₃) [1]

| Position | δC (ppm) | Position | δC (ppm) |

| Sucrose Moiety | p-Coumaroyl Moiety | ||

| C-1 | 90.0 | C-1'' | 166.0 |

| C-2 | 70.1 | C-2'' | 117.7 |

| C-3 | 73.1 | C-3'' | 145.0 |

| C-4 | 68.1 | C-4'' | 126.9 |

| C-5 | 70.0 | C-5'', 9'' | 130.2 |

| C-6 | 63.0 | C-6'', 8'' | 115.8 |

| C-1' | 62.4 | C-7'' | 160.0 |

| C-2' | 104.1 | Acetyl Groups | |

| C-3' | 76.5 | 5 x C=O | 170.6, 170.1, 169.9, 169.8, 169.5 |

| C-4' | 74.9 | 5 x CH₃ | 20.8, 20.7, 20.6, 20.5, 20.4 |

| C-5' | 81.6 | ||

| C-6' | 63.5 |

Interpretation:

-

Carbonyl Carbons: The signals in the δ 166-171 ppm region correspond to the ester carbonyl carbons from the five acetyl groups and the one coumaroyl group.

-

Aromatic/Vinyl Carbons: The signals between δ 104 and 160 ppm are assigned to the carbons of the p-coumaroyl moiety and the quaternary C-2' of the fructose unit.

-

Sucrose Carbons: The carbons of the sugar backbone resonate in the characteristic region of δ 62-90 ppm. The anomeric carbon C-1 of the glucopyranose ring is observed at δ 90.0 ppm.

Structural Confirmation via 2D NMR

While 1D NMR provides the list of ingredients (protons and carbons), 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the recipe—showing how they are all connected. The key to confirming the structure is identifying the long-range correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key HMBC correlation confirming the ester linkage.

A critical HMBC correlation is observed from the H-3 proton of the glucose unit (δ 5.58) to the carbonyl carbon (C-1'') of the p-coumaroyl group (δ 166.0). This unambiguously establishes that the bulky coumaroyl group is attached at the C-3 position of the sucrose molecule[1]. Further HMBC correlations from the sucrose protons to the various acetyl carbonyls would confirm the specific locations of the five acetyl groups at positions C-1, C-2', C-3', C-4', and C-6'.

Conclusion

The collective spectroscopic data provides an unequivocal structural determination of 1,2',3',4',6'-O-pentaacetyl-3-O-trans-p-coumaroylsucrose . High-resolution mass spectrometry confirms the molecular formula, while a rigorous analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals. The key HMBC correlation between H-3 of the sucrose moiety and the coumaroyl carbonyl carbon is the definitive evidence for the specific acylation pattern. This detailed guide serves as a robust reference for researchers working with acylated sucrose esters and other complex natural products, demonstrating the power of modern spectroscopic techniques in structural elucidation.

References

-

Zhao, J.-Q., Wang, Y.-M., Wang, D., Yang, C.-R., Xu, M., & Zhang, Y.-J. (2013). Five new sucrose esters from the whole plants of Phyllanthus cochinchinensis. Natural Products and Bioprospecting, 3(2), 56–61. [Link]

-

SpectraBase. (n.d.). 1,2',3',4',6'-O-PENTAACETYL-3-O-TRANS-PARA-COUMAROYL-SUCROSE. Wiley-VCH GmbH. Retrieved from [Link]

-

Lee, S. H., Jung, B. H., & Kim, J. H. (2004). Complete 1H and 13C assignments of 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone. Magnetic Resonance in Chemistry, 42(6), 564–566. [Link]

-

Dong, L.-B., He, J., Li, X.-Y., Wu, X.-D., Deng, X., Xu, G., Peng, L.-Y., Zhao, Y., Li, Y., Gong, X., & Zhao, Q.-S. (2011). Chemical constituents from the aerial parts of Musella lasiocarpa. Natural Products and Bioprospecting, 1(1), 41–47. [Link]

-

Sun, X., Zimmermann, M. L., Campagne, J. M., & Sneden, A. T. (2000). New sucrose phenylpropanoid esters from Polygonum perfoliatum. Journal of Natural Products, 63(8), 1094–1097. [Link]

Sources

The Multifaceted Bioactivity of Acylated Sucrose Derivatives: A Technical Guide for Scientific Professionals

Abstract

Acylated sucrose derivatives, commonly known as sucrose esters, represent a versatile class of non-ionic surfactants synthesized from the esterification of sucrose with fatty acids.[1] Initially recognized for their exceptional emulsifying properties in the food and cosmetic industries, a growing body of scientific evidence has unveiled a broad spectrum of biological activities, positioning them as promising candidates for pharmaceutical, agricultural, and nutraceutical applications.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships, and diverse biological functionalities of acylated sucrose derivatives. We will explore their antimicrobial, insecticidal, and anti-inflammatory properties, delving into the underlying mechanisms of action and showcasing their potential in advanced applications such as drug delivery systems. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these bio-based molecules.

Introduction: Beyond Emulsification

Sucrose, a readily available and biocompatible disaccharide, serves as the hydrophilic head of these amphipathic molecules, while the lipophilic tail is composed of one or more fatty acid chains.[1] This unique structure allows sucrose esters to bridge the interface between oil and water, a property that has been extensively utilized in various industries.[4] However, the biological potential of these compounds extends far beyond their surface-active properties. The ability to precisely control the degree of esterification and the nature of the fatty acid acyl chains allows for the fine-tuning of their physicochemical and biological characteristics.[1][4] This guide will navigate the scientific landscape of acylated sucrose derivatives, moving from their fundamental chemistry to their complex biological interactions.

Synthesis of Acylated Sucrose Derivatives: Chemical and Enzymatic Routes

The synthesis of sucrose esters can be broadly categorized into chemical and enzymatic methods, each with distinct advantages and limitations. The choice of synthetic route significantly impacts the final product's composition, purity, and ultimately, its biological activity.

Chemical Synthesis

Traditional chemical synthesis often involves the transesterification of sucrose with fatty acid methyl esters or triglycerides at high temperatures (110-190 °C) in the presence of a basic catalyst.[1] Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed to facilitate the reaction, although concerns about their toxicity and the high energy consumption of the process have driven the search for greener alternatives.[2][5]

Key Considerations in Chemical Synthesis:

-

Regioselectivity: The eight hydroxyl groups on the sucrose molecule exhibit different reactivities, with the primary hydroxyls (C6, C1', C6') being more reactive than the secondary ones.[1] This often leads to a mixture of mono-, di-, and triesters, necessitating complex purification steps.[6]

-

Byproducts: High reaction temperatures can lead to the degradation of sucrose and the formation of colored byproducts, affecting the quality of the final product.[7]

-

Catalyst and Solvent Removal: The removal of catalysts and toxic organic solvents is a critical step to ensure the safety of the final product, especially for food and pharmaceutical applications.[5]

Enzymatic Synthesis

Enzymatic synthesis, primarily utilizing lipases, has emerged as a more sustainable and selective alternative to chemical methods.[7][8][9] Lipases can catalyze the esterification or transesterification of sucrose in non-aqueous or low-water media, often under milder reaction conditions (30-70 °C).[7]

Advantages of Enzymatic Synthesis:

-

High Regioselectivity: Enzymes can exhibit high selectivity for specific hydroxyl groups on the sucrose molecule, allowing for the synthesis of well-defined sucrose esters with a specific degree of substitution.[2]

-

Milder Reaction Conditions: Lower reaction temperatures prevent the degradation of sucrose and reduce energy consumption.[7]

-

Greener Process: The use of enzymes reduces the reliance on harsh chemicals and toxic solvents.[5]

Experimental Protocol: Enzymatic Synthesis of Sucrose Esters

This protocol outlines a general procedure for the lipase-catalyzed synthesis of sucrose esters.

Materials:

-

Sucrose

-

Fatty acid or fatty acid methyl ester

-

Immobilized lipase (e.g., Candida antarctica lipase B)

-

Organic solvent (e.g., 2-methyl-2-butanol or a solvent-free system)

-

Molecular sieves (for water removal)

-

Shaking incubator or magnetic stirrer with heating

-

Vacuum evaporator

Procedure:

-

Substrate Preparation: Dissolve sucrose and the fatty acid/methyl ester in the chosen organic solvent in a reaction vessel. The molar ratio of sucrose to the acyl donor can be varied to control the degree of esterification.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction.

-

Water Removal: Add activated molecular sieves to the mixture to remove water produced during the esterification reaction, which can inhibit the enzyme and shift the equilibrium towards hydrolysis.

-

Reaction: Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 60°C) with constant agitation for a specified period (e.g., 24-72 hours).

-

Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Product Purification: Remove the solvent from the filtrate using a vacuum evaporator. The crude product can be further purified using techniques like column chromatography to isolate specific sucrose esters.

Diagram of Enzymatic Synthesis Workflow

Caption: Role of sucrose esters in enhancing drug delivery.

Future Perspectives and Conclusion

References

-

Wikipedia. Sucrose esters. [Link]

-

Kurniasih, E., et al. (2023). Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier. E3S Web of Conferences, 373, 04014. [Link]

-

Teng, Y., et al. (2021). Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles. Critical Reviews in Food Science and Nutrition, 61(19), 3297-3317. [Link]

-

Fang, X., et al. (2017). Selected sucrose esters showing biological activities. ResearchGate. [Link]

-

Gavrila, A. I., et al. (2023). Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability. MDPI. [Link]

-

Păcurariu, C., et al. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI. [Link]

-

Puterka, G. J., et al. (2003). Structure-function relationships affecting the insecticidal and miticidal activity of sugar esters. Journal of Economic Entomology, 96(3), 634-643. [Link]

-

Teng, Y., et al. (2021). Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles. PubMed. [Link]

-

in-cosmetics Connect. (2024). Sugar esters of fatty acids as emulsifiers. [Link]

-

Szűts, A., & Szabó-Révész, P. (2012). Sucrose esters as natural surfactants in drug delivery systems--a mini-review. PubMed. [Link]

-

Marshall, D. L., & Bullerman, L. B. (1986). Antimicrobial Activity of Sucrose Fatty Acid Ester Emulsifiers. ResearchGate. [Link]

- Khan, R., et al. (1992). Preparation of acylated sucrose derivatives.

-

Tso, C. C., & Park, H. S. (1995). Effects of a fat substitute, sucrose polyester, on food intake, body composition, and serum factors in lean and obese Zucker rats. PubMed. [Link]

-

An, H. J., et al. (2016). Anti-inflammatory effects of sucrose-derived oligosaccharides produced by a constitutive mutant L. mesenteroides B-512FMCM dextransucrase in high fat diet-fed mice. PubMed. [Link]

-

Szűts, A., & Szabó-Révész, P. (2012). Sucrose esters as natural surfactants in drug delivery systems—A mini-review. ResearchGate. [Link]

-

Teng, Y., et al. (2023). The useful biological properties of sucrose esters: Opportunities for the development of new functional foods. Taylor & Francis Online. [Link]

-

Weststrate, J. A., & van het Hof, K. H. (1995). Information on sucrose polyester food products. ResearchGate. [Link]

-

Neta, N. S., et al. (2015). Sugar ester surfactants: enzymatic synthesis and applications in food industry. PubMed. [Link]

- Mufti, N. A., et al. (1996). Production of sucrose derivative.

-

Cruz-Hernández, A. F., et al. (2023). Impact of Sucrose Consumption on the Metabolic, Immune, and Redox Profile of Mice with Gestational Diabetes Mellitus. MDPI. [Link]

-

Sisterna. Sucrose Esters (for Food). [Link]

-

Ryowa Sugar Ester. Antibacterial effect. [Link]

-

Kim, J. S., et al. (2015). Structure Determination of Sucrose by Acetylation and Acid Hydrolysis. ResearchGate. [Link]

-

Gaotong food. What is sucrose ester as an emulsifier?. [Link]

-

Jafari, M., et al. (2022). The Effect of Unrefined Sugar on Inflammation: A Systematic Review of Intervention Studies. Hindawi. [Link]

-

Ferrer, M., et al. (2009). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Journal of Chemical and Pharmaceutical Research. [Link]

-

Kurniasih, E., et al. (2023). Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier. ResearchGate. [Link]

-

Youan, B. B. C., et al. (2003). Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method. Journal of Microencapsulation, 20(5), 645-657. [Link]

-

Křen, V., et al. (2022). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. PMC. [Link]

-

AERU. (2025). Sucrose octanoate. University of Hertfordshire. [Link]

-

Ferrer, M., et al. (2005). Comparative Surface Activities of Di- and Trisaccharide Fatty Acid Esters. ACS Publications. [Link]

-

Ning, Y., et al. (2024). Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms. Critical Reviews in Food Science and Nutrition. [Link]

-

Chen, Y., et al. (2022). The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. MDPI. [Link]

-

Neta, N. S., et al. (2015). Sugar Ester Surfactants: Enzymatic Synthesis and Applications in Food Industry. Taylor & Francis Online. [Link]

-

Lee, J. Y., et al. (2023). Synthesis of Sucrose-Mimicking Disaccharide by Intramolecular Aglycone Delivery. MDPI. [Link]

-

Puterka, G. J., et al. (2003). Structure-Function Relationships Affecting the Insecticidal and Miticidal Activity of Sugar Esters. ResearchGate. [Link]

-

Chen, Y., et al. (2022). The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. ResearchGate. [Link]

-

Gaotong food. What are the functions and uses of sucrose fatty acid esters?. [Link]

-

USDA Agricultural Marketing Service. (2005). Sucrose Octanoate Esters. [Link]

Sources

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sugar fatty acid esters as emulsifiers | in-cosmetics Connect [connect.in-cosmetics.com]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Sugar ester surfactants: enzymatic synthesis and applications in food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose: Identification, Synthesis, and Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose, a specific, highly substituted phenylpropanoid sucrose ester. Phenylpropanoid sucrose esters (PPSEs) are a significant class of natural compounds with considerable therapeutic potential.[1] The biological activity of these molecules is often dictated by the specific arrangement and number of their acyl and acetyl substituents.[1] This document details the core chemical identifiers of the title compound, outlines a logical synthetic strategy, provides detailed protocols for its preparation and analysis, and discusses its potential biological relevance based on related structures. The methodologies described herein are grounded in established principles of carbohydrate chemistry and are designed to be self-validating through rigorous analytical characterization.

Core Compound Identification

Precise identification is the cornerstone of all subsequent research and development. The primary identifiers and key physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 138213-63-5 | [2][3] |

| Molecular Formula | C₃₁H₃₈O₁₈ | [2] |

| Molecular Weight | 698.63 g/mol | [2] |

| Natural Sources | Fruits of Prunus jamasakura and P. maximowiczii | [4][5] |

| Predicted Physicochemical Properties | Value | Source |

| Boiling Point | 799.1 ± 60.0 °C (Predicted) | [2] |

Synthesis and Strategic Considerations

The synthesis of a specific regioisomer like this compound is a non-trivial task due to the eight hydroxyl groups of the sucrose backbone, each possessing different reactivity. A successful synthesis hinges on a regioselective strategy.

Synthetic Strategy Overview

Achieving the target substitution pattern requires a multi-step approach that controls which hydroxyl groups are acylated. While direct synthesis from unprotected sucrose often yields a complex mixture of regioisomers, enzymatic and chemo-enzymatic methods offer superior control.[1][6]

The logical pathway involves two key transformations:

-

Regioselective p-Coumaroylation: Introduction of the p-coumaroyl group at the 3-OH position of the glucose moiety. The use of biocatalysts, such as specific lipases or esterases, is highly advantageous as they can exhibit a high degree of regioselectivity in acylating polyhydroxylated substrates like sucrose.[1][6] This avoids the need for complex protection-deprotection schemes.

-

Per-Acetylation: Acetylation of the remaining free hydroxyl groups. This is a more straightforward transformation typically accomplished using acetic anhydride.[7]

The overall workflow is visualized in the diagram below.

Caption: High-level workflow for the synthesis of the target compound.

Causality in Experimental Design

-

Choice of Acyl Donor: Vinyl esters (e.g., vinyl coumarate) are often preferred for transesterification reactions because the vinyl alcohol byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation.[8]

-

Solvent Selection: For reactions involving unprotected sucrose, solvents like dimethyl sulfoxide (DMSO) are effective due to sucrose's high solubility.[8]

-

Catalysis: Enzymatic catalysis provides high regioselectivity, minimizing the formation of unwanted isomers.[1][6] For the subsequent acetylation, a base catalyst is used to activate the hydroxyl groups for reaction with acetic anhydride.[7]

Analytical Characterization and Validation

Confirmation of the precise chemical structure is paramount. A combination of chromatographic and spectroscopic techniques forms a self-validating system to ensure the identity and purity of the final product.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the recommended technique for both in-process monitoring and final purity assessment of sucrose esters.[9][10] A reversed-phase method can effectively separate sucrose, mono-acylated intermediates, and the final penta-acetylated product based on their differing polarities.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy are indispensable for unambiguous structure elucidation.[7][9] Acetylation induces characteristic downfield shifts in the signals of adjacent protons, allowing for the precise assignment of the five acetyl groups and the single p-coumaroyl moiety.[7]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with LC, is used to confirm the molecular weight of the compound (m/z 698.63) and can provide fragmentation data to further support the structural assignment.[9]

The analytical workflow is outlined below.

Caption: Workflow for the analytical validation of the final product.

Biological Context and Potential Applications

While the specific biological activity of this compound has not been extensively reported, its structural components suggest several avenues for investigation.

-

Phenylpropanoid Sucrose Esters (PPSEs): This class of compounds is known for a wide range of biological activities. The substitution pattern is critical; altering the position and number of phenolic and acetyl groups can significantly modulate effects such as α-glucosidase and α-amylase inhibition.[1]

-

Coumarin Moiety: Coumarin derivatives are a well-studied class of compounds. Some have been investigated as selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumors, suggesting potential applications in oncology.[11][12]

-

p-Coumaric Acid Conjugates: p-Coumaric acid and its derivatives, such as p-coumaroyl amides, are known to play roles in plant defense and exhibit antioxidant, anti-inflammatory, and anti-cancer properties in human-focused studies.[13][14]

The presence of the p-coumaroyl group makes this molecule a candidate for studies related to antioxidant and enzyme-inhibitory activities. The penta-acetylated sucrose backbone increases its lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and analysis of the title compound.

Protocol 1: Chemo-Enzymatic Synthesis

Objective: To synthesize this compound.

Methodology:

-

Step 1: Enzymatic Synthesis of 3-O-trans-p-Coumaroylsucrose

-

Rationale: This enzymatic step provides the necessary regioselectivity for the initial acylation.

-

1.1. To a dried flask, add sucrose (1 equivalent) and vinyl p-coumarate (1.2 equivalents).

-

1.2. Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reactants under an inert atmosphere (e.g., Nitrogen).

-

1.3. Add a commercial immobilized lipase preparation (e.g., Lipozyme TL IM or Novozym 435) as the biocatalyst.[1][6]

-

1.4. Stir the reaction at 40-45°C and monitor progress by TLC or HPLC. The reaction may take 24-96 hours.

-

1.5. Upon completion, filter to remove the enzyme. Evaporate the solvent under reduced pressure. The resulting crude product will be a mixture of the desired monoester, unreacted sucrose, and other isomers. This crude material can be carried forward or purified by silica gel chromatography.

-

-

Step 2: Acetylation

-

Rationale: This step acetylates the remaining seven hydroxyl groups. Pyridine acts as both a solvent and a base catalyst.

-

2.1. Dissolve the crude 3-O-trans-p-coumaroylsucrose in anhydrous pyridine.

-

2.2. Cool the solution to 0°C in an ice bath.

-

2.3. Add acetic anhydride (excess, ~10 equivalents) dropwise while stirring.

-

2.4. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

2.5. Quench the reaction by slowly adding ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

2.6. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

2.7. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude final product.

-

-

Step 3: Purification

-

Rationale: Chromatographic purification is essential to isolate the target compound from byproducts.

-

3.1. Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the final product.

-

3.2. Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or syrup.

-

Protocol 2: HPLC-Based Purity Analysis

Objective: To determine the purity of the synthesized compound.

Methodology:

-

System: An HPLC system equipped with a Pulsed Amperometric Detector (PAD), Evaporative Light Scattering Detector (ELSD), or UV detector (for the coumaroyl chromophore).[9][15]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient of water and acetonitrile is typically effective.

-

Example Gradient: Start with 95:5 water:acetonitrile, ramping to 5:95 water:acetonitrile over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Sample Preparation: Dissolve a small amount of the final product in the initial mobile phase composition or methanol.

-

Analysis: Inject the sample and integrate the peak area of the product. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

References

-

Strašková, M., et al. (2022). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. MDPI. Retrieved from [Link]

-

Zhu, Y., et al. (2016). Analysis of sucrose acetates in a crude 6-O-acetyl sucrose product by on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection. PubMed. Retrieved from [Link]

-

Wang, L., et al. (2022). Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction. NIH. Retrieved from [Link]

-

Park, S.-Y., et al. (2014). Structure Determination of Sucrose by Acetylation and Acid Hydrolysis. SciSpace. Retrieved from [Link]

-

Oza Lab. (n.d.). This compound. Retrieved from [Link]

-

Carratù, C., et al. (2024). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. ResearchGate. Retrieved from [Link]

-

Gül, H.İ., et al. (2017). Synthesis, biological activity and multiscale molecular modeling studies for coumaryl-carboxamide derivatives as selective carbonic anhydrase IX inhibitors. PubMed. Retrieved from [Link]

-

Carratù, C., et al. (2024). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6,2',4',6'-O-PENTAACETYL-3-O-TRANS-PARA-COUMAROYLSUCROSE. Retrieved from [Link]

-

Chen, J., et al. (2007). Analysis of sucrose esters by thin-layer chromatography. ResearchGate. Retrieved from [Link]

-

Cruces, M.A., et al. (2001). Improved synthesis of sucrose fatty acid monoesters. JAOCS. Retrieved from [Link]

-

Strašková, M., et al. (2022). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. Semantic Scholar. Retrieved from [Link]

-

Angene International Limited. (n.d.). This compound. Retrieved from [Link]

-

Valerio, O., et al. (2022). Molecular Level Sucrose Quantification: A Critical Review. MDPI. Retrieved from [Link]

-

Sharma, S., et al. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sucrose. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,6,2',3',6'-O-Pentaacetyl- 3-O-trans-p-coumaroylsucrose CAS#: 138213-63-5 [m.chemicalbook.com]

- 3. This compound|CAS 138213-63-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. spectrabase.com [spectrabase.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Analysis of sucrose acetates in a crude 6-O-acetyl sucrose product by on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological activity and multiscale molecular modeling studies for coumaryl-carboxamide derivatives as selective carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Role of Coumaroyl Sucrose Esters in Plant Biochemistry

This guide provides an in-depth exploration of coumaroyl sucrose esters (CSEs), a significant class of phenylpropanoid-derived secondary metabolites in the plant kingdom. We will delve into their biosynthesis, diverse physiological functions, and the analytical methodologies required for their robust study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these multifaceted compounds.

Introduction: The Significance of Coumaroyl Sucrose Esters

Coumaroyl sucrose esters are naturally occurring compounds where one or more hydroxyl groups of a sucrose molecule are esterified with p-coumaric acid.[1] These molecules are part of the vast family of sucrose esters, which exhibit a wide range of biological activities.[2][3][4] Found in a variety of plant species, CSEs are not merely metabolic byproducts but are integral to the plant's interaction with its environment. They serve critical roles in defense against herbivores and pathogens and are implicated in various physiological processes.[5][6][7] For drug development professionals, the inherent bioactivity of these and related sucrose esters, including antimicrobial, anti-inflammatory, and antitumor effects, makes them an interesting class of molecules for further investigation.[2][3][8]

Biosynthesis: The Molecular Assembly Line

The creation of coumaroyl sucrose esters is a multi-step enzymatic process rooted in the well-established phenylpropanoid pathway. The synthesis can be logically broken down into two major stages.

Formation of the Acyl Donor: p-Coumaroyl-CoA

The journey begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, it is converted into p-coumaric acid.[1]

-

L-Phenylalanine to Cinnamic Acid : The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the initial step, which involves the deamination of L-phenylalanine.[1]

-

Cinnamic Acid to p-Coumaric Acid : Following this, Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid.[1]

-

Activation to p-Coumaroyl-CoA : Before it can be transferred to sucrose, p-coumaric acid must be activated. This is achieved by 4-coumarate:CoA ligase (4CL), which attaches a Coenzyme A (CoA) molecule, forming the high-energy thioester, p-Coumaroyl-CoA. This activated molecule is the direct acyl donor for the subsequent esterification step.

Esterification: The Role of BAHD Acyltransferases

The final and defining step in CSE biosynthesis is the transfer of the p-coumaroyl group from p-Coumaroyl-CoA to sucrose. This reaction is catalyzed by members of the BAHD acyltransferase family.[9][10] These enzymes are characterized by their ability to utilize CoA thioesters as acyl donors to acylate a variety of acceptor molecules, including alcohols and amines.[9]

In this specific case, a sucrose-specific BAHD acyltransferase facilitates the formation of an ester bond between the carboxyl group of p-coumaroyl-CoA and a hydroxyl group on the sucrose molecule. The regioselectivity of different BAHD enzymes can lead to the formation of various CSE isomers, with acylation occurring at different positions on the sucrose backbone.

Caption: Biosynthetic pathway of Coumaroyl Sucrose Esters.

Physiological Roles in Plant Biochemistry

Coumaroyl sucrose esters are key players in the complex chemical ecology of plants. Their functions are diverse and primarily centered around defense and interaction with the environment.

-

Defense Against Herbivores : One of the most well-documented roles of CSEs is in deterring insect herbivores.[6][11][12] These compounds often accumulate in high concentrations in glandular trichomes on the surface of leaves and stems. When insects attempt to feed, they rupture these trichomes, releasing a sticky and unpalatable mixture of CSEs and other secondary metabolites. This can act as a physical entrapment mechanism and a feeding deterrent, reducing the overall damage to the plant.

-